molecular formula C20H16ClN3O B2632051 1-[(2-chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine CAS No. 339027-11-1

1-[(2-chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine

Cat. No.: B2632051
CAS No.: 339027-11-1
M. Wt: 349.82
InChI Key: KNQHCDBNSOUKLO-UHFFFAOYSA-N
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Description

1-[(2-Chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine (CAS: 339027-08-6) is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted with a 2-chlorobenzyloxy group at position 1 and a 4-methylphenyl group at position 2. Its molecular formula is C₂₀H₁₅Cl₂N₃O, with a molar mass of 384.26 g/mol . The compound’s structure combines aromatic and heteroaromatic moieties, which are critical for its physicochemical properties and biological interactions.

Properties

IUPAC Name

1-[(2-chlorophenyl)methoxy]-2-(4-methylphenyl)imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O/c1-14-8-10-15(11-9-14)20-23-19-18(7-4-12-22-19)24(20)25-13-16-5-2-3-6-17(16)21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQHCDBNSOUKLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC=CC=C4Cl)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine typically involves the functionalization of the imidazo[4,5-b]pyridine core. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation under mild and functional group tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable processes to ensure high yield and purity. The choice of reagents and catalysts would be optimized for cost-effectiveness and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

1-[(2-chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • 6-Chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-imidazo[4,5-b]pyridine (CAS: 1402709-93-6): This compound () replaces the 2-chlorobenzyloxy group with a 4-chlorobenzyl-piperazine moiety and introduces a dimethylpyrazole substituent. The piperazine ring enhances solubility and may improve kinase inhibition by facilitating interactions with ATP-binding pockets in kinases .
  • The dual piperazine groups may improve solubility but could also increase metabolic instability .
  • 1-Cyclopropyl-3-{4-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)oxy]phenyl}-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (Patent EP 2 585 462 B1): This bicyclic derivative () incorporates a cyclopropyl group and a fused imidazo-pyridinone ring. The cyclopropyl substituent likely enhances metabolic stability by reducing oxidative degradation .

Nitrophenoxy Derivatives (Antitubercular Activity)

Compounds like 6-(4-nitrophenoxy)-2-substituted-1H-imidazo[4,5-b]pyridines () replace the chlorobenzyloxy group with a nitrophenoxy moiety. The nitro group’s electron-withdrawing nature strengthens binding to the DprE1 enzyme (a tuberculosis target) via covalent interactions with cysteine residues, a mechanism distinct from the parent compound’s likely non-covalent binding .

Biological Activity

1-[(2-chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine is a synthetic compound belonging to the imidazo[4,5-b]pyridine family. This compound is characterized by its unique molecular structure, which includes an imidazole ring fused with a pyridine ring and substituents that may contribute to its biological activity. The compound's potential applications in medicinal chemistry are of significant interest due to its structural complexity and the diverse pharmacological activities exhibited by related compounds.

  • Molecular Formula : C20H16ClN3O
  • CAS Number : 339027-11-1
  • Molecular Weight : 353.81 g/mol

The biological activity of this compound is hypothesized to arise from its interactions with various biological targets. Compounds in the imidazo[4,5-b]pyridine class are known to exhibit significant activities against cancer cells, antimicrobial agents, and neurological disorders. The specific mechanisms may include:

  • Inhibition of Kinases : Many imidazo derivatives act as kinase inhibitors, which can disrupt signaling pathways involved in cell proliferation and survival.
  • Antimicrobial Activity : The compound may exhibit antibacterial or antifungal properties through interference with microbial metabolism.
  • CNS Activity : Potential effects on neurotransmitter systems could provide therapeutic benefits for neurological conditions.

Table 1: Biological Activities of Related Compounds

Compound NameStructure TypeNotable Activity
1-(4-Methylphenyl)-3-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridineImidazo[4,5-b]pyridine derivativeAnticancer activity
3-Ethyl-5-(methylthio)-2-phenyl-3H-imidazo[4,5-b]pyridineImidazo[4,5-b]pyridine derivativeAntimicrobial properties
6-Methyl-2-(methylthio)-3H-imidazo[4,5-b]pyridineImidazo[4,5-b]pyridine derivativeCNS activity

This table illustrates the diversity within the imidazo[4,5-b]pyridine family and highlights how specific substituents can influence biological activity.

Case Studies and Research Findings

Research has indicated that compounds similar to this compound can demonstrate potent biological effects. For instance:

  • Anticancer Studies : A study on a related imidazo compound showed significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range. The mechanism involved apoptosis induction through mitochondrial pathways.
  • Antimicrobial Properties : Another investigation revealed that certain imidazo derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics.
  • Neuropharmacological Effects : Research into CNS-active compounds in this class has demonstrated potential for treating conditions such as anxiety and depression, attributed to modulation of serotonin receptors.

Q & A

Q. What are the implications of the compound’s fluorescence properties in biological studies?

  • Methodology :
  • Fluorescence spectroscopy : Measure emission maxima (e.g., λem ~450 nm) to track cellular uptake using confocal microscopy.
  • Quenching studies : Use competitive binding assays with biomolecules (e.g., albumin) to assess binding affinity. Adjust substituents (e.g., electron-donating groups) to modulate fluorescence intensity .

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